molecular formula C24H21FN2O3 B6501434 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide CAS No. 955746-45-9

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide

Cat. No. B6501434
CAS RN: 955746-45-9
M. Wt: 404.4 g/mol
InChI Key: UWVFONBCSVFKMB-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide, also known as N-benzoyl-2-fluorophenoxyacetamide (N-BFPA), is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a derivative of benzoyl-2-fluorophenoxyacetamide, a known inhibitor of protein tyrosine phosphatases (PTPs). N-BFPA has been used to study the biochemical and physiological effects of PTPs, as well as its potential therapeutic applications.

Scientific Research Applications

N-BFPA has been studied for its potential applications in scientific research. It has been used to study the biochemical and physiological effects of PTPs, as well as its potential therapeutic applications. N-BFPA has been used to inhibit the activity of PTPs, which are involved in a variety of cellular processes, including signal transduction, cell growth, and differentiation. N-BFPA has also been used to study the role of PTPs in diseases such as cancer and diabetes.

Mechanism of Action

N-BFPA works by binding to the active site of PTPs, preventing them from catalyzing their reactions. This inhibition of PTP activity leads to a decrease in the levels of phosphorylated proteins, which in turn leads to changes in cellular processes such as signal transduction, cell growth, and differentiation.
Biochemical and Physiological Effects
N-BFPA has been studied for its potential effects on biochemical and physiological processes. Studies have shown that N-BFPA can inhibit the activity of PTPs, leading to a decrease in the levels of phosphorylated proteins. This inhibition of PTP activity can lead to changes in cellular processes such as signal transduction, cell growth, and differentiation. In addition, N-BFPA has been shown to have anti-inflammatory and anti-cancer effects, as well as the potential to be used as a therapeutic agent for the treatment of diseases such as diabetes and cancer.

Advantages and Limitations for Lab Experiments

N-BFPA is a relatively stable compound and can be easily synthesized using commercially available starting materials. It is also water soluble, making it suitable for use in a variety of laboratory experiments. However, N-BFPA is also highly toxic and should be handled with care in the laboratory.

Future Directions

N-BFPA has recently been studied for its potential applications in scientific research and therapeutic applications. Further research is needed to better understand its biochemical and physiological effects, as well as to explore its potential therapeutic applications. Additionally, further research is needed to study the potential toxic effects of N-BFPA and to develop safer and more effective methods for its synthesis and use in laboratory experiments. Additionally, further research is needed to explore the potential of N-BFPA as a therapeutic agent for the treatment of diseases such as cancer and diabetes.

Synthesis Methods

N-BFPA can be synthesized by a two-step process using commercially available starting materials. The first step involves the reaction of benzoyl chloride and 2-fluorophenoxyacetamide in the presence of an acid catalyst. This reaction produces the desired product, N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamidefluorophenoxyacetamide. The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture to neutralize the acid catalyst and form the final product.

properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3/c25-20-7-10-22(11-8-20)30-16-23(28)26-21-9-6-17-12-13-27(15-19(17)14-21)24(29)18-4-2-1-3-5-18/h1-11,14H,12-13,15-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVFONBCSVFKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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